(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a derivative of quinoline, a heterocyclic aromatic compound, and has been studied for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, but it has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. However, one limitation is that the compound is not very stable and can decompose over time, making it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide. One area of interest is in developing more stable derivatives of the compound that can be used in a wider range of applications. Another area of interest is in studying the mechanism of action of the compound in more detail to better understand its potential uses in cancer therapy and other areas of research. Finally, there is potential for the compound to be used in combination with other drugs or therapies to enhance its effectiveness and reduce side effects.
Synthesemethoden
The synthesis of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide involves the oxidation of the corresponding quinoline derivative with hydrogen peroxide and a vanadium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide has been studied for its potential applications in various areas of research. One of the primary areas of interest is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
142044-38-0 |
---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(1aR,7bS)-4-oxido-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-7(10)3-4-8-9(6)12-8/h1-5,8-9H/t8-,9+/m1/s1 |
InChI-Schlüssel |
BMGFWYLOLFXQFE-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.